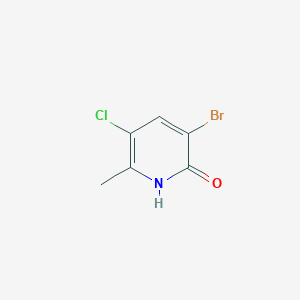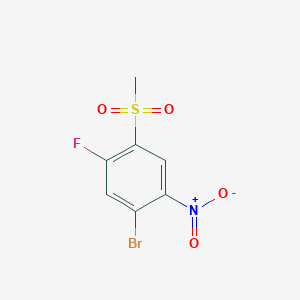![molecular formula C9H16ClN3O B1379661 N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride CAS No. 1609395-47-2](/img/structure/B1379661.png)
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride
Descripción general
Descripción
“N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride” is a chemical compound with the CAS Number: 1257850-59-1 . It has a molecular weight of 203.67 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H13N3O.ClH/c1-2-9-5-7-10-8 (12-11-7)6-3-4-6;/h6,9H,2-5H2,1H3;1H . This indicates that the compound consists of a cyclobutyl group attached to a 1,2,4-oxadiazol-3-yl group, which is further attached to a methyl group and an ethanamine group. The compound forms a hydrochloride salt .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 203.67 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Methods : Research has detailed the synthesis of related 1,2,4-oxadiazole compounds. For instance, Latthe et al. (2007) developed a simple and efficient synthesis for N,N′‐bis 1H‐pyrrol‐1‐yl‐1‐[2‐(2‐aryl‐5‐methyl‐3‐oxo‐2,4‐dihydro‐3H‐1,2,4‐triazol‐4‐yl)ethyl]‐1H‐1,2,3‐triazole‐4,5‐dicarboxamides, showcasing the potential for synthesizing complex molecules in this category (Latthe, Sunagar, & Badami, 2007).
Ring-fission and C-C Bond Cleavage : Jäger et al. (2002) investigated the reaction of related compounds, which involved ring fission of the oxadiazole system, highlighting the chemical reactivity and potential transformations of such structures (Jäger, Laggner, Mereiter, & Holzer, 2002).
Medical and Biological Applications
Antitumor Activity : Maftei et al. (2016) described the design, structural characterization, and potential medical application of novel 1,2,4-oxadiazole derivatives, which included assessing in vitro anti-cancer activity, demonstrating the therapeutic potential of such compounds (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Antimicrobial and Anticonvulsant Activities : Studies like that of Fuloria et al. (2009) have synthesized oxadiazoles and evaluated them for anti-bacterial and anti-fungal activity, indicating the potential of these compounds in antimicrobial applications (Fuloria, Singh, Shaharyar, & Ali, 2009). Additionally, Rajak et al. (2010) designed and synthesized oxadiazole derivatives based on a pharmacophoric model for anticonvulsant activity, further demonstrating the diverse biological applications of these compounds (Rajak, Deshmukh, Veerasamy, Sharma, Mishra, & Kharya, 2010).
Propiedades
IUPAC Name |
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-10-6-8-11-9(13-12-8)7-4-3-5-7;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHBMZICKLQGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)C2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



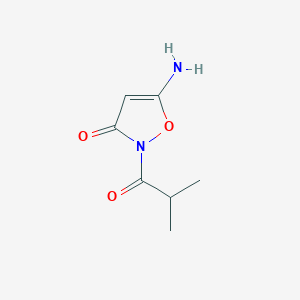
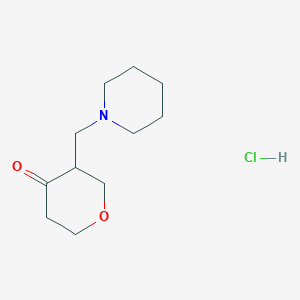
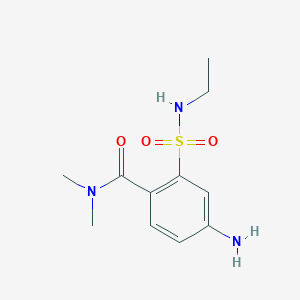
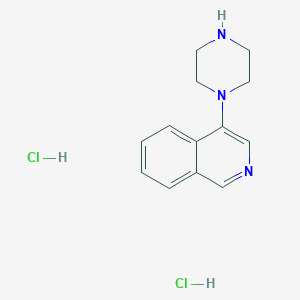
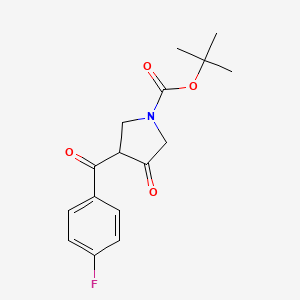
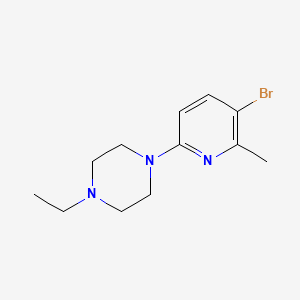


![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)
![[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol](/img/structure/B1379593.png)
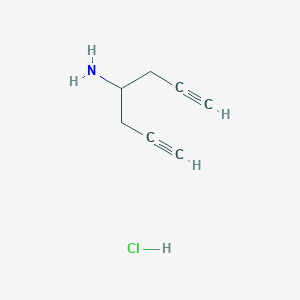
![3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1379598.png)
